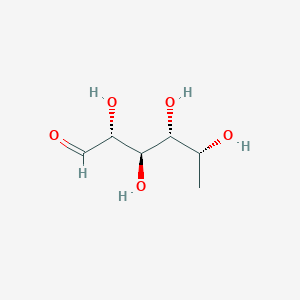
6-Deoxy-D-allose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-D-allose is a rare sugar, a type of deoxysugar where a hydroxyl group is replaced by a hydrogen atom. It is an intermediate in the biosynthesis of several macrolide antibiotics, such as dihydrochalcomycin, tylosin, chalcomycin, and mycinamycin II . This compound plays a crucial role in the biological activity of these antibiotics by participating in the recognition and interaction with drug targets .
Preparation Methods
6-Deoxy-D-allose can be synthesized from simple achiral starting materials, such as butynal and chloroacetic acid. The synthesis involves two key steps: the chiral tin (II) triflate mediated asymmetric aldol reaction and the dihydroxylation using osmium tetroxide . Another method involves the conversion of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to this compound through a series of regio- and stereospecific reactions .
Chemical Reactions Analysis
6-Deoxy-D-allose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and chiral tin (II) triflate for asymmetric aldol reactions . Major products formed from these reactions include this compound derivatives, such as 6-deoxy-D-allofuranose .
Scientific Research Applications
6-Deoxy-D-allose has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Deoxy-D-allose involves its role as an intermediate in the biosynthesis of macrolide antibiotics. It participates in the recognition and interaction of bioactive compounds with drug targets, enhancing the biological activity of these antibiotics . The molecular targets and pathways involved include the glycosyltransferase activity that attaches the sugar to the macrolactone and the P450 enzyme activity that requires a primary hydroxyl group at C20 of the macrolactone .
Comparison with Similar Compounds
6-Deoxy-D-allose is unique among deoxysugars due to its specific role in the biosynthesis of macrolide antibiotics. Similar compounds include:
6-Deoxy-L-talose: Another deoxysugar with similar biosynthetic pathways.
6-Deoxy-D-allofuranose: A derivative of this compound with similar chemical properties.
These compounds share similar chemical structures and biosynthetic pathways but differ in their specific roles and applications.
Properties
CAS No. |
4348-84-9 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
PNNNRSAQSRJVSB-MOJAZDJTSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


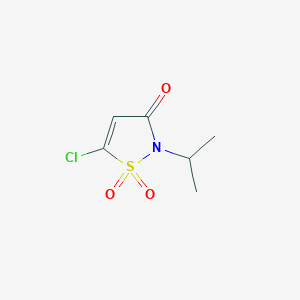
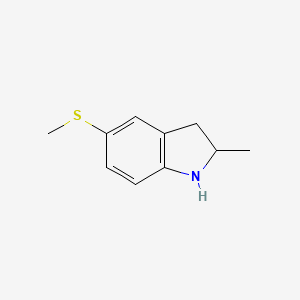
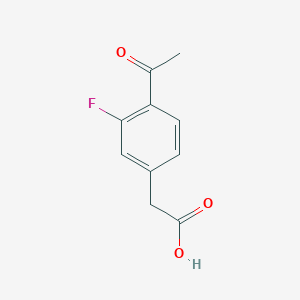
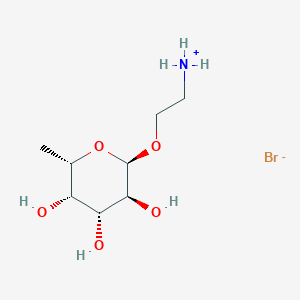
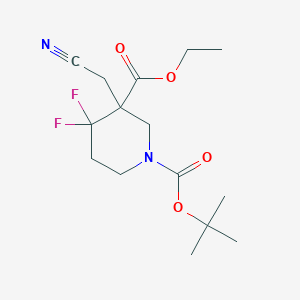
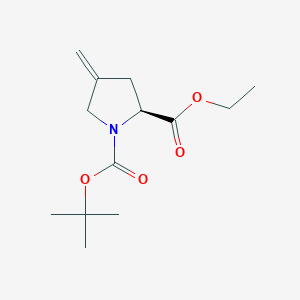
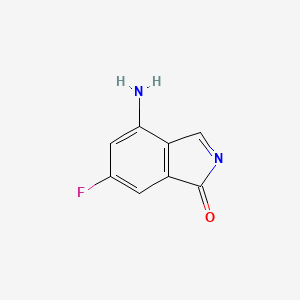
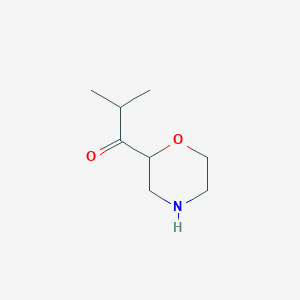
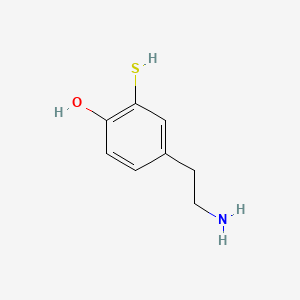
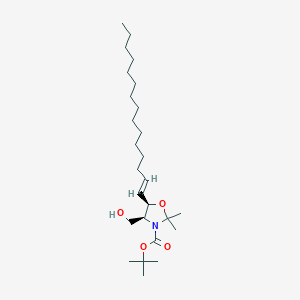
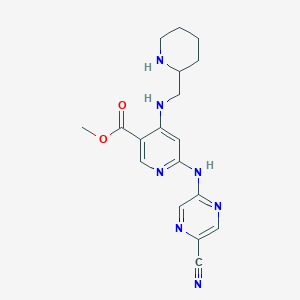
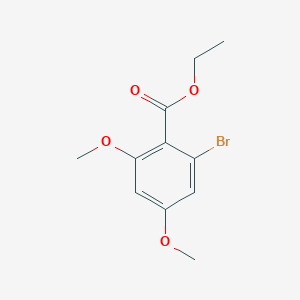
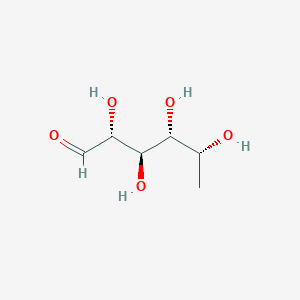
![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
